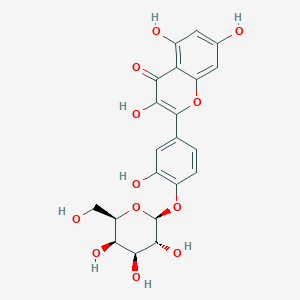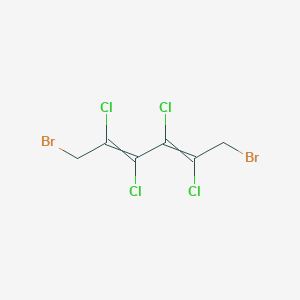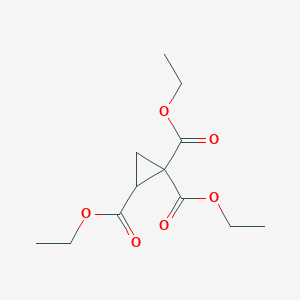
Triethyl cyclopropane-1,1,2-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl cyclopropane-1,1,2-tricarboxylate is an organic compound with the molecular formula C12H18O6. It is a derivative of cyclopropane, featuring three ester groups attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl cyclopropane-1,1,2-tricarboxylate can be synthesized through several methods. One common approach involves the Michael initiated ring-closure (MIRC) reaction. In this method, diethyl fumarate reacts with ethyl chloroacetate in the presence of potassium carbonate (K2CO3) and benzyltriethylammonium chloride in dimethylformamide (DMF) at 40°C. This reaction yields this compound in moderate yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale preparation using similar synthetic routes. The reaction conditions are optimized for scalability, ensuring high yields and purity. The use of phase-transfer catalysis and controlled addition of reagents are crucial for the success of the industrial process .
Chemical Reactions Analysis
Types of Reactions
Triethyl cyclopropane-1,1,2-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used .
Scientific Research Applications
Triethyl cyclopropane-1,1,2-tricarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of triethyl cyclopropane-1,1,2-tricarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in further biochemical reactions. The cyclopropane ring can also interact with enzymes and other proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Triethyl cyclopropane-1,2,3-tricarboxylate: Another cyclopropane derivative with three ester groups, but with a different substitution pattern.
Propane-1,2,3-tricarboxylic acid: A tricarboxylic acid with a similar structure but without the ester groups.
Uniqueness
Triethyl cyclopropane-1,1,2-tricarboxylate is unique due to its specific ester substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
839-39-4 |
|---|---|
Molecular Formula |
C12H18O6 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
triethyl cyclopropane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C12H18O6/c1-4-16-9(13)8-7-12(8,10(14)17-5-2)11(15)18-6-3/h8H,4-7H2,1-3H3 |
InChI Key |
ZQGANJPKLOBZQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


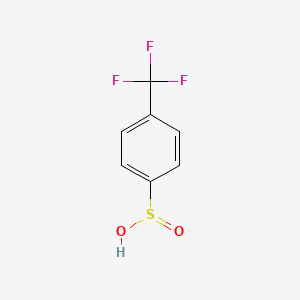
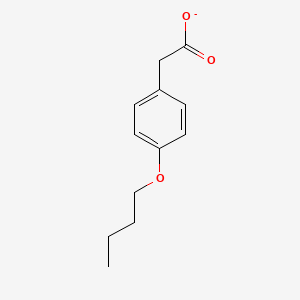
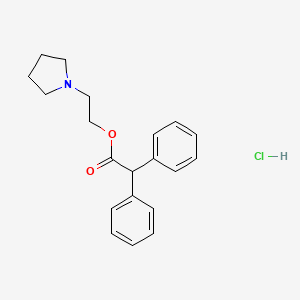
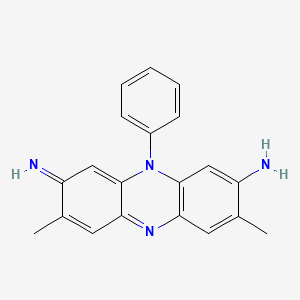
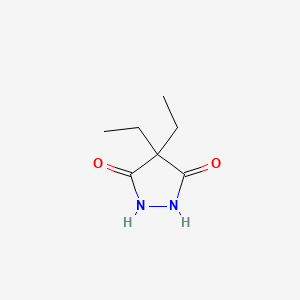

![N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14746015.png)
![1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B14746016.png)
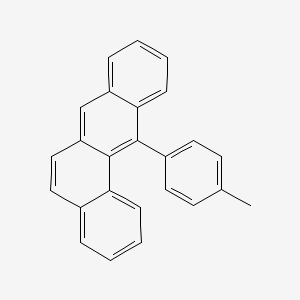
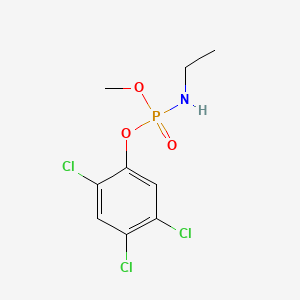
![4,4,4-trifluoro-3-hydroxy-1-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butan-1-one](/img/structure/B14746035.png)
